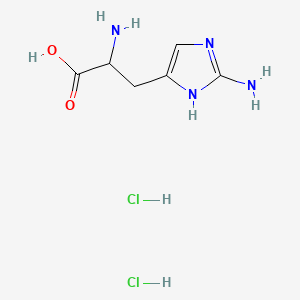
2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound with significant importance in various scientific fields It is a derivative of amino acids and contains an imidazole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with an amino acid precursor. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives.
Scientific Research Applications
2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications due to its biological activity and is being investigated for its effects on various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-imidazol-4-yl)propanoic acid
- 2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid
- 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride
Uniqueness
2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H12Cl2N4O2 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H |
InChI Key |
KIASQZBONYLLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


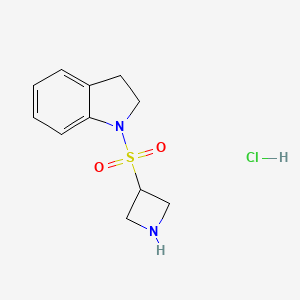

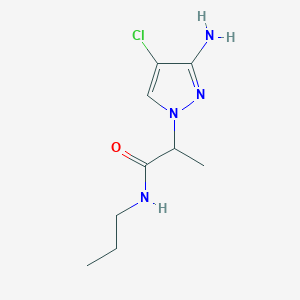
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
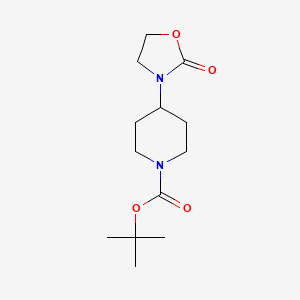
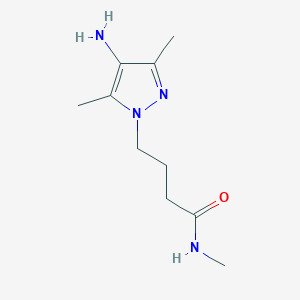

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
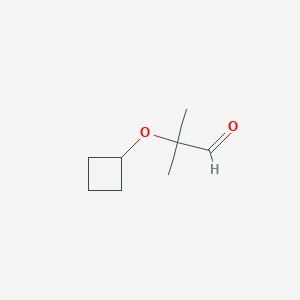
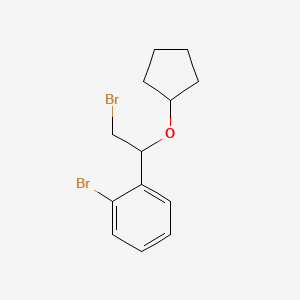
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)


![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
